molecular formula C21H19BrN2O3 B6517866 7-bromo-9-methoxy-2-[4-(propan-2-yl)phenyl]-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one CAS No. 902856-13-7

7-bromo-9-methoxy-2-[4-(propan-2-yl)phenyl]-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one

Cat. No.: B6517866
CAS No.: 902856-13-7
M. Wt: 427.3 g/mol
InChI Key: RMTJWGHSJPUJBO-UHFFFAOYSA-N
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Description

7-Bromo-9-methoxy-2-[4-(propan-2-yl)phenyl]-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one is a heterocyclic compound with a chromeno[2,3-d]pyrimidin-4-one core. Its molecular formula is C₁₉H₁₅BrN₂O₄, featuring a bromine atom at position 7, a methoxy group at position 9, and a 4-(propan-2-yl)phenyl substituent at position 2 .

Properties

IUPAC Name

7-bromo-9-methoxy-2-(4-propan-2-ylphenyl)-3,5-dihydrochromeno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19BrN2O3/c1-11(2)12-4-6-13(7-5-12)19-23-20(25)16-9-14-8-15(22)10-17(26-3)18(14)27-21(16)24-19/h4-8,10-11H,9H2,1-3H3,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMTJWGHSJPUJBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2=NC3=C(CC4=C(O3)C(=CC(=C4)Br)OC)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogs and Their Properties

The following table summarizes key structural analogs and their properties:

Compound Name Molecular Formula Core Structure Substituents Key Features/Applications Source
Target Compound C₁₉H₁₅BrN₂O₄ Chromeno[2,3-d]pyrimidin-4-one 7-Br, 9-OCH₃, 2-[4-(propan-2-yl)phenyl] Screening compound for drug discovery
2-(4-Ethylphenyl)-9-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one C₂₀H₁₈N₂O₂ Chromeno[2,3-d]pyrimidin-4-one 9-CH₃, 2-(4-ethylphenyl) Structural analog; no reported bioactivity
7-{[5-(4-Bromophenyl)thieno[2,3-d]pyrimidin-4-yl]oxy}-2H-chromen-2-one C₁₉H₁₂BrN₂O₃S Thieno[2,3-d]pyrimidin-4-one 7-Br, chromen-2-one linkage 65% yield in synthesis; LC-MS m/z 450.9
5-[4-(2-Methoxyethoxy)-phenyl]-7-phenyl-pyrrolo[2,3-d]pyrimidin-4-one (DMX0005804) C₂₁H₁₉N₃O₃ Pyrrolo[2,3-d]pyrimidin-4-one 5-[4-(2-methoxyethoxy)phenyl], 7-Ph MAP4K4 inhibitor; cardiac cell studies
2-(4-(Propan-2-yl)phenyl)-pyrido[2,3-d]pyrimidin-4-one C₁₇H₁₇N₃O Pyrido[2,3-d]pyrimidin-4-one 2-[4-(propan-2-yl)phenyl] Co-crystallized with TNKS2 kinase

Key Structural and Functional Differences

Substituent Effects
  • Bromine vs. In contrast, methoxy (e.g., 9-OCH₃ in the target) or alkyl groups (e.g., 4-ethylphenyl in ) may improve solubility but reduce electronegativity.
  • Core Heterocycle: The chromeno[2,3-d]pyrimidin-4-one core in the target compound differs from pyrrolo- or pyrido-pyrimidinones in analogs (e.g., DMX0005804 ). Chromeno derivatives often exhibit enhanced planarity, influencing π-π stacking interactions in biological targets.

Stability and Selectivity Trends

  • Halogenation: Bromine in the target compound and ’s derivative increases molecular weight (~450 Da) but may reduce metabolic stability compared to non-halogenated analogs .
  • Microsomal Stability : Compounds like DMX0005804 underwent microsomal stability assays, suggesting optimized pharmacokinetic profiles .

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